REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([C:12]([OH:14])=[O:13])[NH2:11])=[C:6]([CH3:15])[CH:5]=1)([OH:3])=[O:2].N[C@@H](C(O)=O)CCCCN>O>[C:1]([C:4]1[CH:9]=[CH:8][C:7]([C@@H:10]([C:12]([OH:14])=[O:13])[NH2:11])=[C:6]([CH3:15])[CH:5]=1)([OH:3])=[O:2]
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC(=C(C=C1)C(N)C(=O)O)C
|
Name
|
|
Quantity
|
6.43 g
|
Type
|
reactant
|
Smiles
|
N[C@H](CCCCN)C(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove trace insolubles
|
Type
|
ADDITION
|
Details
|
diluted with methanol (200 ml) and diethyl ether (20 ml)
|
Type
|
CUSTOM
|
Details
|
An initial precipitate was removed by filtration
|
Type
|
CUSTOM
|
Details
|
After 6 hours the supernatant was decanted from solid
|
Duration
|
6 h
|
Type
|
WASH
|
Details
|
the solid washed with methanol
|
Type
|
CUSTOM
|
Details
|
The solid was then re-crystallised twice from water-methanol
|
Type
|
WASH
|
Details
|
the resulting crystals washed with water-methanol (1:1), methanol and diethyl ether
|
Type
|
CUSTOM
|
Details
|
The white crystals were dried in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
CUSTOM
|
Details
|
chromatographed on ion exchange (Dowex 50×8-100 resin)
|
Type
|
WASH
|
Details
|
The column was eluted with water, and 10% pyridine in water, fractions
|
Type
|
CUSTOM
|
Details
|
collected from the pyridine-water elution
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The product was partially dissolved in water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
freeze-dried [α]D26 at 147° C. (C=0.26) in aqueous hydrochloric acid (5M)
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C1=CC(=C(C=C1)[C@H](N)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([C:12]([OH:14])=[O:13])[NH2:11])=[C:6]([CH3:15])[CH:5]=1)([OH:3])=[O:2].N[C@@H](C(O)=O)CCCCN>O>[C:1]([C:4]1[CH:9]=[CH:8][C:7]([C@@H:10]([C:12]([OH:14])=[O:13])[NH2:11])=[C:6]([CH3:15])[CH:5]=1)([OH:3])=[O:2]
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC(=C(C=C1)C(N)C(=O)O)C
|
Name
|
|
Quantity
|
6.43 g
|
Type
|
reactant
|
Smiles
|
N[C@H](CCCCN)C(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove trace insolubles
|
Type
|
ADDITION
|
Details
|
diluted with methanol (200 ml) and diethyl ether (20 ml)
|
Type
|
CUSTOM
|
Details
|
An initial precipitate was removed by filtration
|
Type
|
CUSTOM
|
Details
|
After 6 hours the supernatant was decanted from solid
|
Duration
|
6 h
|
Type
|
WASH
|
Details
|
the solid washed with methanol
|
Type
|
CUSTOM
|
Details
|
The solid was then re-crystallised twice from water-methanol
|
Type
|
WASH
|
Details
|
the resulting crystals washed with water-methanol (1:1), methanol and diethyl ether
|
Type
|
CUSTOM
|
Details
|
The white crystals were dried in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
CUSTOM
|
Details
|
chromatographed on ion exchange (Dowex 50×8-100 resin)
|
Type
|
WASH
|
Details
|
The column was eluted with water, and 10% pyridine in water, fractions
|
Type
|
CUSTOM
|
Details
|
collected from the pyridine-water elution
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The product was partially dissolved in water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
freeze-dried [α]D26 at 147° C. (C=0.26) in aqueous hydrochloric acid (5M)
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C1=CC(=C(C=C1)[C@H](N)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |